Chromium sulfide (CrS)

Metallurgy Stainless Steel Sulfide Inclusions

Researchers often face uncontrolled variability when substituting chromium sulfide stoichiometries. Chromium(II) sulfide (CrS) eliminates this risk with its distinct Cr²⁺ oxidation state and NiAs-type crystal structure. Key advantages: 100% spin polarization near the Fermi level for spintronics; wide band gap (3.77 eV) versus narrow-gap Cr₂S₃; globular inclusion morphology for predictable stainless steel machinability; patented cathode material for high-temperature thermal batteries.

Molecular Formula CrS
Molecular Weight 84.06 g/mol
CAS No. 12018-06-3
Cat. No. B12648506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium sulfide (CrS)
CAS12018-06-3
Molecular FormulaCrS
Molecular Weight84.06 g/mol
Structural Identifiers
SMILES[S-2].[Cr+2]
InChIInChI=1S/Cr.S/q+2;-2
InChIKeyLXEAUGDQDABWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Sulfide CrS Technical Baseline


Chromium(II) sulfide (CrS, CAS 12018-06-3) is a binary inorganic sulfide with chromium in the +2 oxidation state, formula weight 84.062 g/mol [1]. It forms black hexagonal crystals that are insoluble in water but react with acids [2]. CrS occurs as the chromium-rich end-member in the nonstoichiometric chromium sulfide series, which spans compositions from CrS to Cr0.67S (Cr2S3) [3]. Its NiAs-type crystal structure and Cr²⁺ oxidation state distinguish it from higher-valent chromium sulfides such as Cr2S3 (Cr³⁺) and Cr5S6 (mixed valence). Computational density functional theory (DFT) studies indicate that bulk CrS exhibits a calculated band gap of 3.77 eV and a crystalline density of 4.89 g/cm³ [4][5].

Chromium Sulfide CrS Key Differentiators


Chromium sulfides are not interchangeable; their stoichiometry (Cr:S ratio) and chromium oxidation state fundamentally dictate their physical, electronic, and functional properties [1]. CrS (Cr²⁺, 1:1 stoichiometry) differs from Cr2S3 (Cr³⁺, 1:1.5 stoichiometry) and Cr5S6 (mixed valence) in crystal symmetry, band structure, magnetic ordering, and thermal stability. Computational studies show that bulk CrS has a calculated band gap of 3.77 eV, whereas Cr2S3 exhibits a narrow band gap of approximately 0.45 eV, leading to divergent electronic and optoelectronic behavior [2][3]. In metallurgical applications, CrS forms distinct globular inclusions in stainless steels, whereas alternative sulfide-forming elements (Mn, Ti, Nb, Zr) produce morphologically and mechanically different sulfide phases [4]. Substituting one chromium sulfide stoichiometry for another without accounting for these property divergences introduces uncontrolled variability in material performance.

Chromium Sulfide CrS Quantitative Evidence


Sulfide Inclusions in Stainless Steels

CrS is present in both 13%Cr ferritic and 18-8 austenitic stainless steels and exhibits distinct morphological and compositional stability compared to sulfides formed by alternative alloying elements. Ni, Co, Mo, W, and Si have little effect on the properties of CrS [1]. In contrast, Mn, Nb, Ti, and Zr form their own sulfides (MnS, NbS, TiS, ZrS) with differing morphologies: CrS forms globular inclusions, whereas TiS is platelike and VS and NbS are dendritic [1].

Metallurgy Stainless Steel Sulfide Inclusions

Tribological Performance vs. MoS2

In tribological applications, chromium sulfides offer distinct advantages over molybdenum disulfide (MoS2). First-principles calculations show that CrS and FeS exhibit higher interlayer binding energy (Eb) than MoS2, indicating superior structural cohesion under mechanical stress [1]. In cermet fabrication, pure CrS has significant hardness but insufficient fracture toughness for tool applications; however, the addition of metallic Cr improves flexural strength by 60% and hardness by almost 38% [2].

Tribology Cermets Lubrication

Electronic and Spintronic Properties vs. Cr2S3

DFT calculations reveal that bulk CrS has a wide band gap of 3.77 eV and exhibits 100% spin polarization of electrons near the Fermi level, indicating half-metallic ferromagnetic behavior suitable for spintronic applications [1]. In contrast, Cr2S3 has a reported narrow band gap of approximately 0.45 eV, placing it in the narrow-gap semiconductor regime for photoelectric applications [2].

Spintronics Electronic Structure DFT

Thermodynamic Phase Stability

DFT calculations from the Materials Project indicate that CrS has a formation energy of -0.581 eV/atom and an energy above hull of 0.324 eV/atom, with a predicted decomposition pathway to Cr3S4 + Cr [1]. This places CrS as metastable relative to the Cr3S4 phase, which has implications for high-temperature synthesis and long-term phase retention.

Phase Stability Thermodynamics DFT

Molten Salt Battery Cathode Application

Binary chromium sulfides including CrS (along with Cr2S3 and Cr3S4) have been patented for use as cathode materials in high-temperature molten rechargeable salt cells [1]. This application differentiates CrS from transition metal sulfides such as MoS2 or WS2, which are typically employed as anodes in room-temperature lithium-ion batteries or as electrocatalysts rather than in high-temperature molten salt cathodes.

Battery Molten Salt Cathode

Hydrodesulfurization Catalysis

Chromium sulfide-pillared clays exhibit higher stability in thiophene hydrodesulfurization (HDS) compared to zeolitic catalysts, attributed to their lower protonic acidity [1]. In the presence of chromium sulfide-pillared clay catalysts, thiophene HDS results exclusively in the formation of butane and butene, with higher butane yield at lower temperatures [2].

Catalysis Hydrodesulfurization Petroleum Refining

Chromium Sulfide CrS Application Scenarios


Spintronic Devices

For spintronic applications requiring half-metallic ferromagnets with 100% spin polarization near the Fermi level, CrS provides a candidate material with a calculated wide band gap of 3.77 eV in bulk form and 3.09 eV in monolayer form, along with theoretically predicted 100% spin polarization [1]. This electronic profile distinguishes CrS from narrow-gap chromium sulfides such as Cr2S3 (band gap ~0.45 eV) [2] and from CrS2 (optical band gap ~1.3 eV) [3], enabling selection based on target operating wavelength and spin-filtering requirements.

Stainless Steel Sulfide Control

In stainless steel manufacturing where sulfide inclusion morphology directly affects mechanical properties and machinability, CrS provides a globular inclusion morphology that is minimally affected by common alloying elements including Ni, Co, Mo, W, and Si [1]. This predictable behavior contrasts with the plate-like (TiS) or dendritic (VS, NbS) morphologies of alternative sulfide-formers, enabling more consistent process control and final material properties.

Molten Salt Battery Cathodes

For thermal batteries or grid-scale molten salt energy storage systems operating at elevated temperatures, binary chromium sulfides including CrS have been patented as cathode materials [1]. This high-temperature electrochemical application domain differs fundamentally from room-temperature transition metal sulfide electrodes such as MoS2 or WS2, which are typically employed as anodes in lithium-ion batteries or as electrocatalysts.

Wear-Resistant Cermet Tooling

For wear-resistant tooling applications requiring tunable mechanical properties, Cr–CrS cermets fabricated via self-propagating high-temperature synthesis offer composition-dependent hardness and toughness [1]. The addition of metallic Cr improves flexural strength by 60% and hardness by almost 38% relative to pure CrS, enabling formulation optimization for specific wear environments where MoS2-based lubricating coatings lack sufficient mechanical robustness.

Petroleum HDS Catalysis

In petroleum hydrodesulfurization (HDS) processes where catalyst deactivation from acidity-driven coking limits operational lifetime, chromium sulfide-pillared clays offer higher stability compared to zeolitic catalysts due to lower protonic acidity [1]. These catalysts enable exclusive conversion of thiophene to butane and butene, providing a cleaner product slate without aromatic or sulfur-containing byproducts [2].

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